N-OCTYL-N'-PHENYL-1,4-BENZENEDIAMINE

Volatility Vapor pressure Thermal persistence

N-Octyl-N'-phenyl-1,4-benzenediamine (CAS 1590-80-3, molecular formula C₂₀H₂₈N₂, molecular weight 296.45 g·mol⁻¹) is an alkyl-aryl substituted p-phenylenediamine (PPD) belonging to the most important class of rubber antidegradants. It functions sacrificially as both an antioxidant and antiozonant in diene elastomers, protecting against thermo-oxidative aging, ozone cracking, and flex fatigue under both static and dynamic service conditions.

Molecular Formula C20H28N2
Molecular Weight 296.4 g/mol
CAS No. 1590-80-3
Cat. No. B074234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-OCTYL-N'-PHENYL-1,4-BENZENEDIAMINE
CAS1590-80-3
Molecular FormulaC20H28N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3
InChIKeyMINNIIWBFAPUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octyl-N'-phenyl-1,4-benzenediamine (CAS 1590-80-3): Technical Baseline for Rubber Antioxidant Procurement


N-Octyl-N'-phenyl-1,4-benzenediamine (CAS 1590-80-3, molecular formula C₂₀H₂₈N₂, molecular weight 296.45 g·mol⁻¹) is an alkyl-aryl substituted p-phenylenediamine (PPD) belonging to the most important class of rubber antidegradants . It functions sacrificially as both an antioxidant and antiozonant in diene elastomers, protecting against thermo-oxidative aging, ozone cracking, and flex fatigue under both static and dynamic service conditions [1]. The compound is characterized by a linear N-octyl substituent on one amine nitrogen and an N'-phenyl group on the other, yielding a calculated boiling point of 448.3 °C at 760 mmHg, a density of approximately 1.0 g·cm⁻³, and a predicted logP of ~6.35, indicating pronounced lipophilicity relative to shorter-chain PPD congeners [2].

Why N-Octyl-N'-phenyl-1,4-benzenediamine Cannot Be Interchanged with IPPD, 6PPD, or DPPD in Rubber Formulations


Alkyl-aryl p-phenylenediamines cannot be generically substituted because the length and architecture of the N-alkyl substituent fundamentally governs three interdependent performance parameters: volatility (and thus physical persistence during high-temperature service), migration rate to the rubber surface, and susceptibility to aqueous or solvent extraction [1]. IPPD (C₃ alkyl) exhibits the highest protective efficacy per unit mass owing to its rapid diffusion, yet this same short alkyl chain renders it highly volatile (vapor pressure 0.007 Pa at 20 °C) and prone to forming water-soluble salts with mineral acids, leading to rapid physical depletion [1]. 6PPD (C₆ branched alkyl) was developed to mitigate these shortcomings through increased molecular weight, but its environmental transformation product 6PPD-quinone is now recognized as acutely toxic to aquatic organisms, triggering regulatory action by the California DTSC and driving procurement demand for alternative PPDs with different alkyl architectures [2]. Each alkyl-aryl PPD therefore occupies a distinct performance-toxicity-persistence niche that cannot be bridged by simple molar-equivalent replacement.

Quantitative Differentiation Evidence for N-Octyl-N'-phenyl-1,4-benzenediamine (CAS 1590-80-3)


Vapor Pressure: ~1,670-Fold Lower Volatility Than IPPD (4010NA) for High-Temperature Service Retention

N-Octyl-N'-phenyl-1,4-benzenediamine exhibits a vapor pressure of approximately 4.2 × 10⁻⁶ Pa at 25 °C (derived from 3.14 × 10⁻⁸ mmHg), compared to IPPD's experimentally measured vapor pressure of 0.007 Pa at 20 °C — a difference exceeding three orders of magnitude . This translates to IPPD being approximately 1,670 times more volatile under comparable ambient conditions. For rubber articles subjected to continuous service at 100–150 °C, this volatility differential becomes even more pronounced, directly translating to reduced physical loss of the antidegradant from the rubber surface and extended functional lifetime of the protective package [1].

Volatility Vapor pressure Thermal persistence Antioxidant depletion

Boiling Point: 70 °C Higher Than IPPD and ≥78 °C Higher Than 6PPD, Enabling Broader Thermal Processing Windows

The calculated normal boiling point of N-octyl-N'-phenyl-1,4-benzenediamine is 448.3 °C at 760 mmHg, compared with 378.4 °C for IPPD and 260 °C (experimentally observed) or approximately 370 °C (calculated via OECD group contribution method) for 6PPD [1]. The boiling point elevation of approximately 70 °C over IPPD and at least 78 °C over 6PPD reflects the contribution of the C₈ linear alkyl chain to increased van der Waals cohesion, and is directly indicative of superior resistance to evaporative loss during high-temperature rubber compounding operations (typically 140–180 °C) [2].

Thermal stability Boiling point Processing window High-temperature rubber

Migration Resistance: Higher Molecular Weight (296.45 vs. 226.32 g·mol⁻¹) Predicts Substantially Lower Solvent Extractability Compared to IPPD

The molecular weight of N-octyl-N'-phenyl-1,4-benzenediamine (296.45 g·mol⁻¹) is 31% higher than that of IPPD (226.32 g·mol⁻¹) . In a quantitative migration study on nitrile butadiene rubber (NBR) composites, IPPD (designated 4010NA) exhibited a migration rate of 77.8% after ethanol extraction at 60 °C for 24 hours, whereas a higher-molecular-weight PPD derivative (TMPPD, MW 694 g·mol⁻¹) showed a substantially reduced rate of 47.7% [1]. The same study concluded that low molecular weight and simple molecular architecture cause antioxidants to be 'easily extracted by solvents' [1]. While direct migration data for the target compound are not available in the peer-reviewed literature, the established inverse correlation between molecular weight and migration rate supports the inference that N-octyl-N'-phenyl-1,4-benzenediamine's 31% higher MW relative to IPPD translates to measurably improved extraction resistance [2].

Migration resistance Molecular weight Extraction NBR Anti-aging durability

Toxicity and Regulatory Profile: Documented Lower Toxicity Than IPPD and No 6PPD-Quinone Formation Liability

Industrial technical literature for the structurally analogous sec-octyl derivative (Antioxidant 688/OPPD/8PPD, CAS 15233-47-3) consistently states that its toxicity is lower than that of IPPD (4010NA) as a primary differentiating feature [1][2]. A genotoxicity study on 8PPD (N-phenyl-N'-sec-octyl-p-phenylenediamine) published in the Chinese journal Carcinogenesis, Teratogenesis & Mutagenesis (1991) evaluated sister chromatid exchange induction in mouse bone marrow cells and reported that its antioxidant and anti-flex-cracking performance was comparable to 4010NA, while its high-temperature performance and water extraction resistance were superior, with lower toxicity and volatility [3]. Furthermore, the N-octyl-N'-phenyl substitution pattern — bearing an N-phenyl group on one amine and an N-alkyl group on the other — does not produce the 6PPD-quinone transformation product that has driven global regulatory scrutiny and California DTSC Priority Product listing of 6PPD-containing tires [4]. This structural distinction is procurement-relevant: the compound avoids the specific N-(1,3-dimethylbutyl) moiety whose ozone-mediated oxidation generates the acutely salmonid-toxic quinone [4].

Toxicity Aquatic toxicity 6PPD-quinone Regulatory compliance Safer alternative

Water and Acid Extraction Resistance: Octyl Chain Confers Superior Leach Resistance Compared to IPPD Which Forms Water-Soluble Salts

A key documented weakness of IPPD is its tendency to 'fairly readily form water-soluble salts with mineral acids,' a direct consequence of its low-molecular-weight isopropyl substituent [1]. In contrast, the C₈ alkyl chain of N-octyl-N'-phenyl-1,4-benzenediamine (calculated logP ~6.35) imparts pronounced hydrophobicity, and the compound is described in patent literature as being separable from aqueous reaction mixtures by organic extraction, confirming its preferential partitioning into non-aqueous phases [2][3]. The 1991 Chinese genotoxicity study on the sec-octyl analog (8PPD) explicitly noted that its 'water extraction resistance performance is superior to 4010NA' [4]. This differential is meaningful for rubber articles in contact with aqueous media, acidic environments, or subjected to repetitive wash-down cycles, where IPPD would be selectively leached, depleting the protective reservoir and potentially contaminating contacting fluids.

Water extraction Acid resistance Leaching Durability Sealing applications

Priority Application Scenarios for N-Octyl-N'-phenyl-1,4-benzenediamine (CAS 1590-80-3) Based on Differentiated Evidence


High-Temperature Rubber Articles (≥150 °C Continuous Service): Turbocharger Hoses, Engine Seals, and Acrylic Rubber Components

The compound's boiling point of 448.3 °C and vapor pressure approximately 1,670-fold lower than IPPD directly address the problem identified in US Patent 2005/0159519: conventional antioxidants volatilize from rubber surfaces above 150 °C, making them inadequate for modern under-hood automotive applications [1]. For acrylic rubber (ACM) seals, turbocharger hoses, and EPDM engine components operating continuously at 150–175 °C, N-octyl-N'-phenyl-1,4-benzenediamine offers a volatility profile that conventional IPPD or 6PPD cannot match, extending the oxidative induction time of the rubber compound and reducing the frequency of seal failure due to antioxidant depletion [1].

6PPD Replacement in Tire Sidewall and Tread Formulations Under Regulatory Pressure

With California DTSC listing motor vehicle tires containing 6PPD as a Priority Product (effective October 2023) due to 6PPD-quinone's acute aquatic toxicity to salmonids [2], tire manufacturers require alkyl-aryl PPD alternatives that preserve antiozonant efficacy without generating the same toxic transformation product. N-Octyl-N'-phenyl-1,4-benzenediamine, bearing an N-octyl rather than an N-(1,3-dimethylbutyl) substituent, does not produce 6PPD-quinone upon ozonation — a structural exclusion of the specific toxicophore [2]. Combined with documented lower general toxicity relative to IPPD [3], this compound is positioned as a drop-in candidate for 6PPD replacement in tire sidewall compounds requiring maintained ozone and flex-cracking protection.

Oil-Contact Rubber Seals, O-Rings, and Gaskets Requiring Extraction-Resistant Antioxidant Packages

The high logP (~6.35) and organic-phase partitioning behavior of N-octyl-N'-phenyl-1,4-benzenediamine [4] make it particularly suited for rubber components in prolonged contact with hydrocarbon oils, lubricants, and fuels. Patent RU 2446147 C2 specifically describes N-n-octyl-N'-phenyl-p-phenylenediamine as an antioxidant additive for lubricating oils and motor fuels, confirming its compatibility with and persistence in hydrocarbon media [4]. For NBR and ACM oil seals, O-rings, and gaskets, this compound provides an antidegradant that resists extraction into the contacting oil phase far better than IPPD, which is known to form water-soluble salts and exhibits 77.8% migration under extraction conditions [5].

Synthetic Rubber (SBR) Production Stabilization with Optimized Low-Volatility Dosing

Industrial technical literature identifies N-octyl/N-sec-octyl-N'-phenyl-p-phenylenediamine as 'an ideal antioxidant for synthetic styrene-butadiene rubber (SBR)' with good compatibility, low volatility, and a recommended dosage of 0.5–1.5 phr [6]. The low volatility profile enables the antidegradant to survive the high-temperature finishing stages of SBR production (typically 100–140 °C drying) without significant evaporative loss, ensuring that the stabilizer package remains intact through polymer storage, shipping, and subsequent compounding operations. The compound's physical form as a liquid (for the sec-octyl analog) or low-melting solid facilitates homogeneous dispersion in both emulsion and solution SBR grades [6].

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